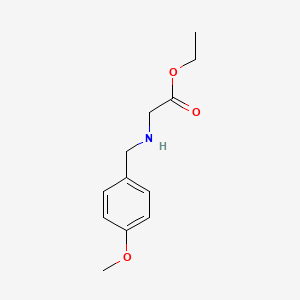

Ethyl 2-((4-methoxybenzyl)amino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(4-methoxyphenyl)methylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXUIGPEUIVGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471373 | |

| Record name | Ethyl N-[(4-methoxyphenyl)methyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60857-16-1 | |

| Record name | N-[(4-Methoxyphenyl)methyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60857-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-[(4-methoxyphenyl)methyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-((4-methoxybenzyl)amino)acetate" chemical properties

An In-Depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate: Properties, Synthesis, and Applications

Introduction

This compound, also known as N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, is a secondary amine and ester derivative that serves as a versatile intermediate in modern organic synthesis.[1] With a molecular structure incorporating a nucleophilic secondary amine, a readily transformable ethyl ester, and the synthetically useful 4-methoxybenzyl (PMB) group, this compound is a valuable building block for constructing more complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry and drug development, where it acts as a precursor for compounds with potential therapeutic activities, including those targeting neurological and cardiovascular disorders.[2] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis protocols, reactivity, and applications for researchers and scientists in the field.

Physicochemical and Computational Properties

A foundational understanding of a molecule begins with its core physical and computed properties. These data are critical for predicting its behavior in various solvents, its potential for membrane permeability (LogP), and its general stability and handling requirements.

| Property | Value | Reference |

| CAS Number | 60857-16-1 | [1][3][4] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid or solid | [6] |

| Boiling Point (Predicted) | 320.3 ± 27.0 °C | [6] |

| Density (Predicted) | 1.073 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 7.23 ± 0.20 | [4][6] |

| LogP (Predicted) | 1.3479 | [1] |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 6 | [1] |

| SMILES | O=C(OCC)CNCC1=CC=C(OC)C=C1 | [1] |

| InChI Key | WQXUIGPEUIVGKQ-UHFFFAOYSA-N | [] |

Spectroscopic Profile

Structural elucidation and confirmation are paramount in chemical synthesis. The following spectroscopic data are characteristic of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides a definitive fingerprint for the molecule. A typical spectrum in CDCl₃ confirms the presence and connectivity of all proton environments.[3]

-

δ 7.19 (d, J = 8.3 Hz, 2H, Ar-H) : Two aromatic protons ortho to the methoxy group.

-

δ 6.80 (d, J = 8.3 Hz, 2H, Ar-H) : Two aromatic protons meta to the methoxy group.

-

δ 4.13 (q, J = 7.1 Hz, 2H, -CH₂CH₃) : The methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.

-

δ 3.72 (s, 3H, CH₃O-) : The singlet corresponding to the three protons of the methoxy group.

-

δ 3.68 (s, 2H, -CH₂-) : The benzylic methylene protons.

-

δ 3.33 (s, 2H, -CH₂-) : The methylene protons adjacent to the nitrogen and carbonyl group.

-

δ 1.87 (s, 1H, -NH-) : A broad singlet for the secondary amine proton.

-

δ 1.21 (t, J = 7.1 Hz, 3H, -CH₂CH₃) : The methyl protons of the ethyl ester, split into a triplet.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure, the expected ¹³C NMR signals would include:

-

~172 ppm : Carbonyl carbon of the ester.

-

~159 ppm : Aromatic carbon attached to the methoxy group.

-

~130-131 ppm : Quaternary aromatic carbon and the two ortho aromatic carbons.

-

~114 ppm : The two meta aromatic carbons.

-

~61 ppm : Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

~55 ppm : Methoxy carbon (-OCH₃).

-

~53 ppm : Benzylic methylene carbon.

-

~50 ppm : Methylene carbon alpha to the carbonyl group.

-

~14 ppm : Methyl carbon of the ethyl ester (-OCH₂CH₃).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

~3300-3400 cm⁻¹ (N-H stretch) : A moderate, sharp peak indicative of the secondary amine.

-

~2850-3000 cm⁻¹ (C-H stretch) : Signals from aliphatic and aromatic C-H bonds.

-

~1735 cm⁻¹ (C=O stretch) : A strong, sharp peak characteristic of the ester carbonyl group.

-

~1610, 1510 cm⁻¹ (C=C stretch) : Absorptions from the aromatic ring.

-

~1245 cm⁻¹ (C-O stretch) : Asymmetric stretching of the aryl ether.

-

~1175 cm⁻¹ (C-O stretch) : Stretching of the ester C-O bond.

Synthesis Methodologies

The synthesis of this compound is typically achieved via two robust and reliable methods: direct N-alkylation or reductive amination. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Direct N-Alkylation

This classical approach involves the nucleophilic substitution of a halide by an amine (Sₙ2 reaction). It is a straightforward method when the requisite amine and alkyl halide are commercially available.[6] The reaction of 4-methoxybenzylamine with ethyl bromoacetate or chloroacetate proceeds efficiently.[6][8]

-

Reagents : 4-methoxybenzylamine serves as the nucleophile. Ethyl bromoacetate is often preferred over ethyl chloroacetate as bromide is a better leaving group, potentially leading to faster reaction times or milder conditions.[8][9]

-

Base : A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial.[3][9] Its role is to scavenge the acidic byproduct (HBr or HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile. An inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF can also be effective.[8][9]

-

Solvent : A polar aprotic solvent like dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) is ideal as it can dissolve the reactants without interfering with the Sₙ2 mechanism.[3][9]

Caption: Workflow for Direct N-Alkylation Synthesis.

-

To a solution of 4-methoxybenzylamine (307 mg, 2.2 mmol) and triethylamine (227 mg, 2.2 mmol) in dichloromethane (10 mL), cooled to 0°C in an ice bath, add ethyl bromoacetate (374 mg, 2.2 mmol) dropwise.[3]

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[3]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, wash it with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to yield the pure product. A reported yield for this method is 42%.[3]

Method 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, often providing higher yields and cleaner reactions than direct alkylation by avoiding issues of over-alkylation.[10][11] This process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the target amine.[12][13]

-

Reagents : The reaction can proceed from 4-methoxybenzaldehyde and an amino acid ester like ethyl glycinate.

-

Reducing Agent : The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this transformation.[10][14] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[10][12] This selectivity is key to the success of the one-pot procedure. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used but are more toxic.[10]

-

Catalyst : A catalytic amount of weak acid, such as acetic acid, is often employed to facilitate the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the neutral imine.[10][15]

Caption: Workflow for Reductive Amination Synthesis.

-

To a stirred solution of 4-methoxybenzaldehyde (115 mmol) and ethyl glycinate hydrochloride (115 mmol) in 1,2-dichloroethane (450 mL), add acetic acid (174 mmol).[14]

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the mixture to 0°C using an ice bath.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 174 mmol) portion-wise, ensuring the temperature does not rise significantly.[14]

-

Allow the reaction to warm to room temperature and stir overnight.[14]

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to obtain the desired secondary amine.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three key functional components: the secondary amine, the ethyl ester, and the 4-methoxybenzyl (PMB) group.

-

Secondary Amine : The nitrogen atom is nucleophilic and can undergo further N-alkylation or N-acylation to introduce additional substituents, forming tertiary amines or amides, respectively.

-

Ethyl Ester : This group is susceptible to hydrolysis under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of another alcohol or be converted to an amide via aminolysis.

-

4-Methoxybenzyl (PMB) Group : The PMB group is a widely used protecting group for amines.[16] It is stable to a wide range of conditions, including basic hydrolysis and many reducing agents. However, it can be selectively cleaved under oxidative conditions (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)) or with strong acid (e.g., trifluoroacetic acid, TFA), regenerating the primary amine.[16][17] This orthogonality makes it extremely valuable in multi-step syntheses.

Caption: Key Reactivity Pathways of the Title Compound.

Applications

This compound is primarily employed as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[2][5] Its structure provides a scaffold that can be elaborated into a variety of target compounds. It serves as a key building block for molecules with potential biological activity, especially in research aimed at discovering new drugs for neurological and cardiovascular conditions.[2] The ability to modify both the amine and ester functionalities, coupled with the option to deprotect the amine at a later stage, provides significant strategic flexibility in synthetic planning.

Safety and Handling

-

Hazard Classification : Classified as Acute Toxicity, Oral, Category 3.

-

Signal Word : Danger.

-

Hazard Statements : H301 (Toxic if swallowed).

-

Precautionary Statements : P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).

-

Storage : Should be stored in a cool, dry, well-ventilated place in an inert atmosphere and protected from light.[1][6] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.

Conclusion

This compound is a synthetically valuable and versatile building block. Its well-defined chemical properties and spectroscopic signature allow for straightforward characterization. The existence of robust and high-yielding synthetic routes, such as direct alkylation and reductive amination, makes it readily accessible. For drug development professionals and organic chemists, the true power of this intermediate lies in the orthogonal reactivity of its functional groups, enabling complex, multi-step synthetic campaigns for the creation of novel chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 2-[(4-methoxyphenyl)amino]acetate [myskinrecipes.com]

- 3. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 60857-16-1 | this compound - Moldb [moldb.com]

- 6. Ethyl 2-[(4-methoxybenzyl)amino]acetate CAS#: 60857-16-1 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. N-Ethyl-4-methoxybenzylamine synthesis - chemicalbook [chemicalbook.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester

Abstract

This technical guide provides a comprehensive overview of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, a versatile secondary amine derivative with significant potential in synthetic and medicinal chemistry. The guide details the compound's physicochemical properties, provides validated protocols for its synthesis and purification, and offers a thorough analysis of its structural elucidation through spectroscopic methods. Furthermore, it explores the underlying reaction mechanisms, discusses the strategic importance of the 4-methoxybenzyl (PMB) moiety in drug development, and outlines potential applications for this compound as a building block in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical, field-proven insights.

Introduction

Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, also known as Ethyl N-(4-methoxybenzyl)glycinate, is a glycine ester derivative featuring a 4-methoxybenzyl (PMB) group attached to the nitrogen atom. The presence of the PMB group, a common protecting group in organic synthesis, and the core glycine scaffold, makes this molecule a valuable intermediate. The PMB group is notable for its stability under various conditions and its selective deprotection, which is crucial in the multi-step synthesis of complex molecules like peptides and other pharmaceuticals.[1] The 4-methoxybenzyl moiety itself is a structural element found in numerous bioactive compounds, contributing to modified pharmacokinetic and pharmacodynamic properties.[2] This guide will provide an in-depth analysis of this compound's structure, synthesis, and potential utility.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 2-[(4-methoxyphenyl)methylamino]acetate[3] |

| CAS Number | 60857-16-1[3][4] |

| Molecular Formula | C₁₂H₁₇NO₃[3][4] |

| Molecular Weight | 223.27 g/mol [3] |

| Canonical SMILES | CCOC(=O)CNCC1=CC=C(C=C1)OC[3] |

Predicted Physicochemical Data

Quantitative data is crucial for applications in drug design and process chemistry. The following table summarizes key computed properties.

| Property | Value | Source |

| XLogP3 | 1.5 | [3][4] |

| Topological Polar Surface Area (TPSA) | 47.6 Ų | [3][4] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 6 | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 147.5 ± 23.7 °C | [4] |

| Refractive Index | 1.505 | [4] |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Structural Representation

The two-dimensional structure of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester is depicted below.

Caption: 2D Structure of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester.

Synthesis and Purification

The synthesis of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester can be reliably achieved through two primary methodologies: direct N-alkylation and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Method 1: Reductive Amination

This is a highly efficient one-pot synthesis that involves the reaction of an aldehyde with an amine in the presence of a reducing agent.[6]

Overall Reaction: p-Anisaldehyde + Glycine ethyl ester hydrochloride --(NaBH₃CN, MeOH)--> Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester

Caption: Workflow for Reductive Amination Synthesis.

Detailed Protocol:

-

To a suspension of glycine ethyl ester hydrochloride (1.0 eq) and sodium cyanoborohydride (NaBH₃CN, 1.1 eq) in methanol (MeOH), add p-anisaldehyde (1.2 eq) dropwise over 15 minutes at room temperature.[4]

-

Stir the resulting mixture at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure (in vacuo).

-

Partition the residue between dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography.

Mechanism Insight: The reaction proceeds via the initial formation of an iminium ion from the condensation of p-anisaldehyde and the glycine ethyl ester. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion to the final secondary amine.[7] The reaction is typically run under mildly acidic conditions to facilitate imine formation.[8]

Caption: Simplified Mechanism of Reductive Amination.

Method 2: N-Alkylation

This method involves the direct alkylation of an amine with an alkyl halide.

Overall Reaction: p-Methoxybenzylamine + Ethyl bromoacetate --(Triethylamine, CH₂Cl₂)--> Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester

Detailed Protocol:

-

Dissolve p-methoxybenzylamine (1.0 eq) and triethylamine (Et₃N, 1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.[4]

-

Add ethyl bromoacetate (1.0 eq) dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash it with water, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography.[4]

Mechanism Insight: This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The p-methoxybenzylamine acts as the nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate, which bears a good leaving group (bromide). Triethylamine is a non-nucleophilic base used to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Purification

Purification for both methods is typically achieved using silica gel column chromatography.[4]

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase (Eluent): A gradient of n-hexane and ethyl acetate is commonly used. A starting mixture of 10:1 n-hexane/ethyl acetate can be effective.[9]

-

Monitoring: Fractions are collected and analyzed by TLC, visualizing with UV light or a potassium permanganate stain.

-

Target Rf: For optimal separation, the solvent system should be chosen such that the target compound has an Rf value between 0.2 and 0.3.[10]

Structural Elucidation

Confirming the structure of the synthesized product is a critical step. The following are predicted spectroscopic data based on the compound's structure and analysis of similar molecules.

Predicted ¹H NMR Spectroscopy

(500 MHz, CDCl₃, δ in ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 | d, J=8.5 Hz | 2H | Ar-H (ortho to OMe) |

| 6.85 | d, J=8.5 Hz | 2H | Ar-H (meta to OMe) |

| 4.15 | q, J=7.1 Hz | 2H | -O-CH₂ -CH₃ |

| 3.80 | s | 3H | -OCH₃ |

| 3.75 | s | 2H | Ar-CH₂ -N |

| 3.40 | s | 2H | N-CH₂ -CO |

| 1.25 | t, J=7.1 Hz | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Spectroscopy

(125 MHz, CDCl₃, δ in ppm)

| Chemical Shift (ppm) | Assignment |

| 172.0 | C =O |

| 159.0 | Ar-C -OMe |

| 130.0 | Ar-C H (ortho to OMe) |

| 129.5 | Ar-C (ipso to CH₂N) |

| 114.0 | Ar-C H (meta to OMe) |

| 61.0 | -O-C H₂-CH₃ |

| 55.0 | -OC H₃ |

| 53.0 | Ar-C H₂-N |

| 50.0 | N-C H₂-CO |

| 14.0 | -O-CH₂-C H₃ |

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Weak-Medium | N-H Stretch |

| 2980-3050 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| 1735-1750 | Strong | C=O Stretch (Ester) |

| 1610, 1510 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| 1245 | Strong | C-O Stretch (Aryl Ether, Asymmetric) |

| 1175 | Strong | C-O Stretch (Ester) |

| 1030 | Medium | C-O Stretch (Aryl Ether, Symmetric) |

Predicted Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI+)

-

[M+H]⁺: 224.1281 (Calculated for C₁₂H₁₈NO₃⁺)

-

Key Fragmentation Pattern: A prominent fragment would be the loss of the ethyl ester group (-OC₂H₅) followed by the loss of CO, or the cleavage of the benzylic C-N bond, leading to a fragment at m/z 121 (the 4-methoxybenzyl cation).

Applications in Drug Discovery and Development

While specific biological activities of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester are not extensively documented, its structural components suggest significant potential as a scaffold in medicinal chemistry.

-

Building Block for Bioactive Molecules: The N-benzylglycine ester framework is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[11][12]

-

Role of the 4-Methoxybenzyl (PMB) Group: The PMB group is more than just a protecting group. Its presence can influence a molecule's solubility, stability, and ability to interact with biological targets.[2] The 4-methoxy substitution is a common feature in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][13]

-

Peptide Synthesis: As a protected amino acid derivative, this compound can be used in the synthesis of peptides. The PMB group can serve as a protecting group for the amine functionality during peptide coupling reactions.[14][15]

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed.

-

Hazard Classification: The compound is categorized as an irritant.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling. Use only in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[16]

-

In Case of Exposure:

-

Skin Contact: Wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth with water.

-

In all cases of significant exposure, seek medical attention.[16]

-

Conclusion

Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester is a compound of considerable interest for synthetic and medicinal chemists. Its straightforward synthesis via robust methods like reductive amination and N-alkylation, combined with its structural features, makes it a valuable intermediate. The presence of the versatile 4-methoxybenzyl group provides a handle for further functionalization or for use as a strategic protecting group. This guide has provided the essential technical details required for its synthesis, purification, and characterization, laying the groundwork for its effective utilization in the discovery and development of novel chemical entities.

References

-

Ningbo Inno Pharmchem Co., Ltd. 4-Methoxybenzyl Chloride: Applications in Anticancer and Pharmaceutical Development. [Link]

-

National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Versatility of 4-Methoxybenzyl Alcohol in Modern Organic Synthesis. [Link]

-

Royal Society of Chemistry. Table of Contents. [Link]

-

PubChem. N-Benzylglycine ethyl ester. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. N-Benzylglycine Ethyl Ester: A Key Intermediate in Modern Chemical Synthesis. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Glycine ethyl ester hydrochloride. [Link]

-

PubChem. N-[(4-Methoxyphenyl)methyl]glycine ethyl ester. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]

-

PubChem. N-benzylglycine. [Link]

-

Organic Syntheses. Procedure. [Link]

-

PubChem. Glycine, N-ethyl-N-methoxycarbonyl-, methyl ester. [Link]

-

PubChem. Glycine ethyl ester. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

YouTube. Imine and Enamine Formation Reactions With Reductive Amination. [Link]

-

Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

-

Molbase. ethyl N-(4-methoxybenzyl)glycinate. [Link]

-

PubChem. N-(4-Methoxybenzyl)glycine. [Link]

-

Catalysis Science & Technology (RSC Publishing). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]

-

MPG.PuRe. SUPPLEMENTARY INFORMATION. [Link]

-

PubChem. N-(4-methoxyphenyl)Glycine. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. N-[(4-Methoxyphenyl)methyl]glycine ethyl ester | C12H17NO3 | CID 11736212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. CAS 6436-90-4: N-Benzylglycine ethyl ester | CymitQuimica [cymitquimica.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-methoxybenzyl)amino)acetate, bearing the CAS number 60857-16-1, is a secondary amine and an ester derivative of glycine. This molecule serves as a valuable and versatile building block in synthetic organic chemistry, particularly within the realms of medicinal chemistry and drug discovery. Its structure incorporates a glycine ethyl ester moiety, a common scaffold in peptide synthesis, and a 4-methoxybenzyl (PMB) group attached to the nitrogen atom.

The significance of this compound lies in the dual functionality of its constituent parts. The glycine scaffold provides a foundational element for constructing larger, more complex molecules, including peptide mimics and heterocyclic systems. The 4-methoxybenzyl group is a well-established and widely utilized protecting group for amines in multi-step synthesis. Its stability under a range of reaction conditions, coupled with the multiple methods available for its selective removal, makes it an invaluable tool for synthetic chemists. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 60857-16-1 | [1][] |

| Molecular Formula | C₁₂H₁₇NO₃ | [] |

| Molecular Weight | 223.27 g/mol | [] |

| IUPAC Name | This compound | |

| Synonyms | N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, (4-Methoxybenzylamino)acetic acid ethyl ester, Ethyl N-p-methoxybenzylglycinate | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 320.3±27.0 °C (Predicted) | [3] |

| Density | 1.073±0.06 g/cm³ (Predicted) | [3] |

| pKa | 7.23±0.20 (Predicted) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or 2-8°C. | [][3] |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Purification

The synthesis of this compound can be reliably achieved through two primary and well-established synthetic routes: nucleophilic substitution and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and compatibility with other functional groups in more complex applications.

Method 1: Nucleophilic Substitution

This is a direct and common method for the N-alkylation of amines. It involves the reaction of 4-methoxybenzylamine with an ethyl haloacetate, typically ethyl bromoacetate or chloroacetate, in the presence of a base.

Figure 1. Synthesis via Nucleophilic Substitution.

-

Reaction Setup: To a solution of 4-methoxybenzylamine (1.0 eq.) in dichloromethane (DCM) is added triethylamine (1.0-1.2 eq.) and the mixture is cooled to 0°C in an ice bath.[3]

-

Addition of Electrophile: Ethyl bromoacetate (1.0 eq.) is added dropwise to the cooled solution while maintaining the temperature at 0°C.[3]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

-

Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.[3]

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure product.[3]

Causality Behind Experimental Choices:

-

Base: Triethylamine is used to neutralize the hydrobromic acid byproduct of the reaction, driving the equilibrium towards the product. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used.

-

Solvent: Dichloromethane is a good choice as it is relatively non-polar and effectively dissolves the reactants. Other aprotic solvents like acetonitrile or tetrahydrofuran (THF) are also suitable.

-

Temperature: The initial cooling to 0°C helps to control the exothermicity of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

Method 2: Reductive Amination

This alternative one-pot method involves the reaction of 4-methoxybenzylamine with ethyl glyoxylate to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild and selective for the reduction of the iminium ion over the starting aldehyde.

Figure 2. Synthesis via Reductive Amination.

-

Reaction Setup: A mixture of 4-methoxybenzylamine (1.0 eq.) and ethyl glyoxylate (1.0-1.2 eq.) is stirred in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Addition of Reducing Agent: Sodium triacetoxyborohydride (1.2-1.5 eq.) is added portion-wise to the reaction mixture.

-

Reaction Progression: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate or DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography as described in Method 1.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is particularly effective for one-pot reductive aminations because it is less reactive towards aldehydes and ketones than iminium ions, minimizing the side reaction of reducing the starting ethyl glyoxylate.[4] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally preferred due to the toxicity of cyanide byproducts.[4]

-

Solvent: Anhydrous aprotic solvents are necessary as NaBH(OAc)₃ is water-sensitive.[3]

-

Catalyst: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is the species that is actually reduced.

Spectroscopic Analysis and Characterization

Accurate characterization of the synthesized product is crucial for ensuring its purity and confirming its identity. The following spectroscopic data are typical for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides detailed information about the number and types of hydrogen atoms in the molecule.

¹H NMR Data (500 MHz, CDCl₃): [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.19 | d, J = 8.3 Hz | 2H | Ar-H (ortho to -CH₂NH-) |

| 6.80 | d, J = 8.3 Hz | 2H | Ar-H (ortho to -OCH₃) |

| 4.13 | q, J = 7.1 Hz | 2H | -O-CH₂-CH₃ |

| 3.72 | s | 3H | -O-CH₃ |

| 3.68 | s | 2H | Ar-CH₂-NH- |

| 3.33 | s | 2H | -NH-CH₂-CO- |

| 1.87 | s (broad) | 1H | -NH- |

| 1.21 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on established ranges for similar functional groups.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172 | C=O (Ester) |

| ~159 | Ar-C (ipso to -OCH₃) |

| ~131 | Ar-C (ipso to -CH₂NH-) |

| ~130 | Ar-C (ortho to -CH₂NH-) |

| ~114 | Ar-C (ortho to -OCH₃) |

| ~61 | -O-CH₂-CH₃ |

| ~55 | -O-CH₃ |

| ~53 | Ar-CH₂-NH- |

| ~50 | -NH-CH₂-CO- |

| ~14 | -O-CH₂-CH₃ |

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Major IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| 3300-3400 | Medium, broad | N-H stretch (secondary amine) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| 1500-1600 | Medium | C=C stretch (aromatic ring) |

| 1240-1260 | Strong | C-O stretch (aryl ether) |

| 1030-1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 223

-

Major Fragments:

-

m/z = 121 (C₈H₉O⁺): Tropylium ion from the cleavage of the benzyl C-N bond, a very common and stable fragment for benzyl compounds.

-

m/z = 150 (M - CO₂Et)⁺: Loss of the ethoxycarbonyl group.

-

m/z = 178 (M - OEt)⁺: Loss of the ethoxy group.

-

Applications in Research and Drug Development

The utility of this compound in the synthesis of complex molecules stems from the strategic role of the 4-methoxybenzyl (PMB) group and the reactive nature of the glycine ester moiety.

Role as a Protected Amino Acid Surrogate

In multi-step syntheses, particularly in peptide and peptidomimetic chemistry, the protection of the amine functionality is crucial to prevent unwanted side reactions. The PMB group serves as an effective protecting group for the secondary amine. It is stable to a wide range of reaction conditions, including those used for peptide coupling and manipulations of other functional groups.

The PMB group can be cleaved under oxidative conditions (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)) or under strongly acidic conditions (e.g., trifluoroacetic acid, TFA), which provides orthogonality to other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Intermediate in Heterocyclic Synthesis

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. The ester functionality can participate in cyclization reactions, for instance, through condensation with other difunctional reagents to form rings like piperazinones, benzodiazepines, and other complex systems. For example, related N-substituted ethyl acetate derivatives are used in the synthesis of pyridazinone derivatives, which have shown a range of biological activities including anti-cancer and anti-inflammatory properties.

Building Block for Bioactive Molecules

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1] It is particularly useful in the development of drugs targeting neurological and cardiovascular disorders.[1] The N-(4-methoxybenzyl)glycine core is a structural motif that can be further elaborated to generate libraries of compounds for screening and lead optimization in drug discovery programs.

Sources

"Ethyl 2-((4-methoxybenzyl)amino)acetate" molecular weight

An In-Depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate: Physicochemical Properties, Synthesis, and Analysis

Abstract

This compound is a secondary amine and glycine ethyl ester derivative that serves as a valuable intermediate in organic synthesis. Its structural features, combining an aromatic moiety with an amino acid backbone, make it a versatile building block for more complex molecules, particularly within the scope of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physicochemical properties, with a detailed analysis of its molecular weight. Furthermore, it outlines a field-proven protocol for its synthesis via nucleophilic substitution, details the principles of its analytical validation by proton NMR spectroscopy, and presents all quantitative data and workflows in a clear, accessible format for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The utility of a chemical compound in a research and development setting is fundamentally dictated by its structure and resulting physical properties. This section delineates the core attributes of this compound.

Molecular Structure and Formula

The compound is identified by the molecular formula C₁₂H₁₇NO₃ .[1][2][3][] Its structure consists of a central nitrogen atom bonded to a 4-methoxybenzyl group and an ethyl acetate group. This arrangement classifies it as a derivative of the amino acid glycine.

Caption: 2D structure of this compound.

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical identification. It is derived from the molecular formula using the standard atomic weights of its constituent elements.

The calculation is as follows:

-

Carbon (C): 12 atoms × 12.011 u = 144.132 u

-

Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Average Molecular Weight = 144.132 + 17.136 + 14.007 + 47.997 = 223.272 u

This value is commonly reported as 223.27 g/mol .[2][3][][5] For high-resolution mass spectrometry, the more precise monoisotopic mass, which uses the mass of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), is often cited as 223.26828 g/mol .[1][6]

Tabulated Physicochemical Data

A summary of key identifying and physicochemical properties is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 60857-16-1 | [1][2][7] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1][2][5] |

| Molecular Weight | 223.27 g/mol | [2][3][][5] |

| Appearance | Colorless to light yellow liquid or solid | [5][8] |

| pKa (Predicted) | 7.23 ± 0.20 | [1][8] |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | [2] |

| LogP (Predicted) | 1.3479 | [2] |

| Primary Synonym | N-[(4-methoxyphenyl)methyl]Glycine ethyl ester | [2] |

Synthesis Protocol: Nucleophilic Substitution

The synthesis of this compound is reliably achieved through a standard nucleophilic substitution reaction. This process is robust and serves as a foundational technique in synthetic organic chemistry.

Reaction Principle

The core of this synthesis is an Sₙ2 reaction. The primary amine, 4-methoxybenzylamine, acts as the nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. This displaces the bromide leaving group. A non-nucleophilic base, such as triethylamine, is included to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing it from protonating the reactant amine and halting the reaction.

Detailed Experimental Protocol

This protocol is adapted from established general methods.[7][8]

Reagents & Equipment:

-

4-Methoxybenzylamine

-

Ethyl bromoacetate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate (for chromatography)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-methoxybenzylamine (1.0 eq.) and triethylamine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

-

Addition of Electrophile: Add ethyl bromoacetate (1.0 eq.) dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition at 0°C is crucial to control the initial exotherm of the reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-6 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-methoxybenzylamine) is consumed.

-

Workup - Quenching: Quench the reaction by adding water to the flask. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The water washes remove the water-soluble triethylammonium bromide salt and any excess triethylamine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to yield the pure product.[7][8]

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Structural Validation

Confirmation of the product's identity and purity is a non-negotiable step in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of organic molecules.

Interpreting the ¹H-NMR Spectrum

The proton NMR (¹H-NMR) spectrum provides definitive proof of structure by revealing the chemical environment, number, and connectivity of protons. The reported spectrum for this compound is consistent with its structure.[7][8]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 1.21 | Triplet (t) | 3H | -CH₂CH₃ | Protons of the ethyl group's methyl, split by the adjacent CH₂. |

| 1.87 | Singlet (s) | 1H | -NH - | The amine proton; often a broad singlet. |

| 3.33 | Singlet (s) | 2H | -NH-CH₂ -CO- | Protons on the carbon adjacent to the amine and carbonyl. |

| 3.68 | Singlet (s) | 2H | Ar-CH₂ -NH- | Protons of the benzylic methylene group. |

| 3.72 | Singlet (s) | 3H | -OCH₃ | Protons of the methoxy group on the aromatic ring. |

| 4.13 | Quartet (q) | 2H | -O-CH₂ CH₃ | Protons of the ethyl group's methylene, split by the adjacent CH₃. |

| 6.80 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to the methoxy group. |

| 7.19 | Doublet (d) | 2H | Ar-H | Aromatic protons meta to the methoxy group. |

Data sourced from ChemicalBook based on a 500 MHz spectrum in CDCl₃.[7]

The clear assignment of each signal to a specific set of protons in the proposed structure provides authoritative validation of the synthesis protocol's success.

Applications and Future Directions

As a functionalized amino acid derivative, this compound is primarily utilized as a synthetic intermediate . Its value lies in its multiple reactive sites:

-

The secondary amine can undergo further N-alkylation, acylation, or be used in reductive amination protocols.

-

The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistry.

-

The aromatic ring can be subjected to electrophilic aromatic substitution, although the conditions must be compatible with the other functional groups.

This versatility makes it an attractive starting material for generating libraries of compounds in drug discovery programs, where modifications at each of these sites can be used to explore structure-activity relationships (SAR). Its potential as a precursor for novel peptides, heterocyclic compounds, and other biologically active molecules remains a key area for its application.

References

Sources

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 60857-16-1 | this compound - Moldb [moldb.com]

- 5. Ethyl [(4-methoxybenzyl)amino]acetate | Sigma-Aldrich [sigmaaldrich.com]

- 6. ETHYL 2-[(4-METHOXYBENZYL)AMINO]ACETATE;60857-16-1 [abichem.com]

- 7. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]

- 8. Ethyl 2-[(4-methoxybenzyl)amino]acetate CAS#: 60857-16-1 [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-((4-methoxybenzyl)amino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-methoxybenzyl)amino)acetate, also known as N-[(4-methoxyphenyl)methyl]glycine ethyl ester, is an organic compound with the chemical formula C₁₂H₁₇NO₃.[1] This molecule is of interest in medicinal chemistry and organic synthesis, often serving as a versatile intermediate. The presence of a secondary amine, an ester, and a methoxy-substituted aromatic ring gives this compound a unique combination of chemical properties that are valuable in the construction of more complex molecular architectures.[2] A thorough understanding of its physical properties is paramount for its effective use in research and development, including reaction setup, purification, and formulation.

This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental procedures for their determination, and discusses the compound's stability and reactivity.

Chemical Structure and Identifiers

The structure of this compound consists of an ethyl acetate group where the amino group is substituted with a 4-methoxybenzyl group.

Molecular Structure:

Caption: 2D structure of this compound.

Key Identifiers:

-

CAS Number: 60857-16-1[1]

-

Molecular Formula: C₁₂H₁₇NO₃[1]

-

Molecular Weight: 223.27 g/mol [1]

-

SMILES: O=C(OCC)CNCC1=CC=C(OC)C=C1[1]

-

InChI: 1S/C12H17NO3/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3

Physical Properties

A summary of the available physical property data for this compound is presented below. It is important to note that while some properties have been reported, others, such as the melting and boiling points, are not consistently documented in publicly available literature. In such cases, this guide provides standard experimental protocols for their determination.

| Physical Property | Value | Source(s) |

| Appearance | Solid | |

| Molecular Weight | 223.27 g/mol | [1] |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not explicitly reported; likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol based on its synthesis and purification procedures.[3] | N/A |

| pKa (predicted) | 7.23 ± 0.20 | [4] |

Experimental Protocols for Physical Property Determination

The following section details standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus [5]

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus, alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. The following is a general method for determining the boiling point of a liquid, which can be adapted for a melted solid under vacuum.

Methodology: Capillary Method [6][7]

-

Sample Preparation: A small amount of the liquid sample is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Understanding a compound's solubility is crucial for purification (crystallization), extraction, and formulation. A systematic approach is used to classify a compound's solubility.[8][9]

Methodology: Systematic Solubility Tests [8][9]

-

Water Solubility: A small amount of the compound (approx. 25 mg) is added to a test tube containing 0.75 mL of deionized water. The tube is shaken vigorously. If the compound dissolves, its reaction to litmus paper is tested to determine if it is acidic, basic, or neutral.[9]

-

Solubility in 5% NaOH: If the compound is insoluble in water, its solubility in a 5% aqueous sodium hydroxide solution is tested. Solubility in this basic solution indicates an acidic functional group.

-

Solubility in 5% NaHCO₃: If soluble in NaOH, a separate test with 5% sodium bicarbonate is performed. Solubility in this weaker base suggests a strongly acidic functional group, such as a carboxylic acid.

-

Solubility in 5% HCl: If insoluble in water and NaOH, the compound's solubility in 5% hydrochloric acid is tested. Solubility in this acidic solution indicates a basic functional group, such as an amine.

-

Solubility in Organic Solvents: The solubility in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) is determined by adding a small amount of the compound to the solvent and observing for dissolution.

Caption: Decision tree for systematic solubility testing.

Spectral Data

Spectral data is essential for the structural elucidation and confirmation of a chemical compound.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information about the number and types of hydrogen atoms in a molecule.

-

¹H-NMR (500 MHz, CDCl₃): δ 1.21 (t, 3H, J = 7.1 Hz, -CH₂CH₃), 1.87 (s, 1H, -NH-), 3.33 (s, 2H, -CH₂-), 3.68 (s, 2H, -CH₂-), 3.72 (s, 3H, CH₃O-), 4.13 (q, 2H, J = 7.1 Hz, -CH₂CH₃), 6.80 (d, 2H, J = 8.3 Hz, Ar-H), 7.19 (d, 2H, J = 8.3 Hz, Ar-H).[3]

¹³C-NMR, IR, and Mass Spectrometry

-

¹³C-NMR (Predicted): One would expect to see signals for the ethyl group carbons, the methylene carbons of the glycine and benzyl moieties, the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the ester.

-

Infrared (IR) Spectroscopy (Predicted): Key characteristic peaks would include N-H stretching, C-H stretching (aliphatic and aromatic), C=O stretching of the ester, and C-O stretching.

-

Mass Spectrometry (Predicted): The molecular ion peak (M+) would be expected at m/z 223.27. Fragmentation patterns would likely involve cleavage at the C-N bonds and loss of the ethoxy group.

Stability and Reactivity

The 4-methoxybenzyl (PMB) group is a commonly used protecting group in organic synthesis, and its stability is well-documented.[10]

-

Stability: this compound is expected to be stable under normal laboratory conditions. It should be stored at 4°C and protected from light.[1] The PMB group is generally stable to a wide range of reaction conditions.[10]

-

Reactivity: The secondary amine is nucleophilic and can react with electrophiles. The ester group is susceptible to hydrolysis under acidic or basic conditions. The aromatic ring can undergo electrophilic substitution reactions. The 4-methoxybenzyl group can be cleaved under oxidative conditions or by strong acids.[2]

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While some experimental data, such as melting and boiling points, are not widely reported, this guide has outlined the standard, validated laboratory procedures for their determination. The provided information on its structure, spectral data, stability, and reactivity will be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate. A comprehensive understanding of these fundamental physical properties is essential for the successful design and execution of synthetic routes, purification protocols, and formulation strategies.

References

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. (2025, July 20). Filo. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Video: Boiling Points - Concept. (2020, March 26). JoVE. Retrieved from [Link]

-

Video: Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]

-

How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. Retrieved from [Link]

-

13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from [Link]

-

How to determine the solubility of organic compounds. (2017, June 24). Quora. Retrieved from [Link]

-

Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

A Quick Introduction to Graphviz. (2017, September 19). Retrieved from [Link]

-

Lewis Dot Structures. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

-

Graphviz. (n.d.). Retrieved from [Link]

-

ES114 Graphviz. (2025, February 25). YouTube. Retrieved from [Link]

-

caseywatts/graphviz-tutorial: how do I graphviz? oh I see! (n.d.). GitHub. Retrieved from [Link]

-

Mastering How to Draw Electron Dot Structures: A Step-by-Step Guide for Clear Chemical Visualization. (2025, November 27). Smart.DHgate. Retrieved from [Link]

-

Drawing Lewis Dot Diagrams. (2010, October 17). YouTube. Retrieved from [Link]

-

Drawing dot structures II: Multiple bonds. (n.d.). Khan Academy. Retrieved from [Link]

-

Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester | C11H13NO3 | CID. (n.d.). PubChem. Retrieved from [Link]

-

Graphviz tutorial. (2021, January 14). YouTube. Retrieved from [Link]

-

Drawing dot structures. (n.d.). Khan Academy. Retrieved from [Link]

-

Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Ethyl 2-((methoxycarbonyl)amino)acetate | C6H11NO4 | CID 235150. (n.d.). PubChem. Retrieved from [Link]

-

N-(4-Methoxybenzyl)glycine (20839-78-5). (n.d.). Chemchart. Retrieved from [Link]

-

Chemical Properties of Glycine, N-(p-anisoyl)-, methyl ester. (n.d.). Cheméo. Retrieved from [Link]

-

N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 3. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. studylib.net [studylib.net]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Elucidation of Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester

Abstract

Structural elucidation is the cornerstone of modern chemical research and drug development. It is the process by which the precise arrangement of atoms within a molecule is determined, a prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques used to characterize a specific N-substituted glycine ester: Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester . N-substituted glycine derivatives, also known as peptoids, are of significant interest in medicinal chemistry due to their proteolytic stability and potential for creating diverse molecular libraries.[1][2] This document serves as a technical resource for researchers and scientists, detailing the theoretical basis and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in the unambiguous confirmation of this molecule's structure.

Introduction: The Molecule and the Method

The target of our analysis is Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester (Structure 1). This molecule possesses several key structural features that are amenable to spectroscopic analysis: an aromatic ring, an ether functional group, a secondary amine, and an ethyl ester. Each of these components will produce a characteristic "fingerprint" in the various spectra we will acquire.

Structure 1: Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester

The goal of this guide is not merely to present data but to construct a logical, self-validating argument for the molecule's structure. We will proceed by predicting the expected spectroscopic signals based on established chemical principles and then correlate this with acquired or reference data. This integrated approach, combining multiple analytical techniques, provides a robust and irrefutable structural confirmation.

Integrated Spectroscopic Analysis Workflow

The process of structural elucidation is a systematic workflow. It begins with determining the molecular mass and formula, proceeds to identifying functional groups, and culminates in mapping the precise connectivity of the atoms.

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of our target molecule.

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first essential step, providing the molecular weight of the compound. For a molecule like this, which contains nitrogen and is amenable to protonation, Electrospray Ionization (ESI) is an ideal technique as it is a "soft" ionization method that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

Expected Data: The chemical formula for Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester is C₁₄H₂₁NO₃.

-

Monoisotopic Mass: 251.1521 g/mol

-

Expected Ion (ESI, Positive Mode): We anticipate observing the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of 252.1594 . High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm).

Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. Key bond cleavages would provide further structural proof.

-

Benzylic Cleavage: A common fragmentation pathway for N-benzyl derivatives is the cleavage of the C-N bond, leading to the formation of a stable p-methoxybenzyl cation or tropylium ion at m/z 121 .[3]

-

Loss of Ethoxy Group: Cleavage of the ester's ethoxy group (-OCH₂CH₃) would result in a fragment ion at m/z 206 .

-

Ester Fragmentation: Other fragmentations around the glycine core are also possible, often involving the loss of the entire ethyl ester group.[4][5]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement. Compare this to the theoretical formula C₁₄H₂₁NO₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared light, the light is absorbed. This absorption provides a distinct signature for different bond types.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale & Comments |

| ~3300-3400 | N-H Stretch (Secondary Amine) | Weak-Med | The presence of a secondary amine should give a single, relatively weak absorption band in this region. |

| ~3030 | Aromatic C-H Stretch | Weak | Characteristic C-H stretching for the hydrogens on the benzene ring.[6] |

| ~2850-2980 | Aliphatic C-H Stretch | Strong | Strong absorptions from the numerous sp³-hybridized C-H bonds in the ethyl groups, the benzyl CH₂, and the glycine CH₂. |

| ~1740 | C=O Stretch (Ester) | Strong | This is a key, highly characteristic peak for a saturated ester carbonyl group.[7] Its high intensity and distinct position make it easy to identify. |

| ~1610, ~1510, ~1460 | Aromatic C=C Bending | Med-Weak | These absorptions are characteristic of the benzene ring itself. |

| ~1245 | Ar-O Stretch (Aryl Ether) | Strong | The C-O stretch of the methoxy group attached to the aromatic ring is expected to be strong and is a key indicator for this functional group. |

| ~1180-1200 | C-O Stretch (Ester, C-C-O) | Strong | Esters typically show two C-O stretching bands. This one corresponds to the C-C-O asymmetric stretch.[8] |

| ~1030-1100 | C-O Stretch (Ester, O-C-C) & Ether C-O Stretch | Strong | This region will likely contain overlapping strong signals from the ester's O-C-C symmetric stretch and the aliphatic C-O stretch of the ether.[8] |

| ~830 | C-H Out-of-Plane Bend (Aromatic) | Strong | For a 1,4-disubstituted (para) benzene ring, a strong absorption in this region is highly characteristic. |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount (a single drop if liquid, a few crystals if solid) of the purified compound directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) can be analyzed directly. Identify and label the key absorption bands corresponding to the predicted functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map

Expertise & Experience: NMR is the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, number, and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[9]

¹H NMR Spectroscopy

Trustworthiness: In ¹H NMR, we analyze four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J). A consistent analysis across all signals provides a self-validating dataset that confirms the proton framework of the molecule.

Predicted ¹H NMR Signals (in CDCl₃, ~400-500 MHz):

| Label | Protons | Integration | Multiplicity | Approx. δ (ppm) | Rationale |

| a | -OCH₃ | 3H | Singlet (s) | ~3.80 | Methoxy protons on an aromatic ring are deshielded and appear as a sharp singlet. |

| b, c | Ar-H | 4H (2H+2H) | Doublet (d) | ~7.25 & ~6.88 | The 1,4-disubstituted ring creates two distinct proton environments. The protons ortho to the OCH₃ group (c) will be more shielded (upfield) than those ortho to the CH₂ group (b). |

| d | Ar-CH₂-N | 2H | Singlet (s) | ~3.75 | Benzylic protons adjacent to a nitrogen. Appears as a singlet as there are no adjacent protons to couple with. |

| e | N-CH₂-CO | 2H | Singlet (s) | ~3.30 | Glycine methylene protons. Appears as a singlet as there are no adjacent protons. |

| f | O-CH₂-CH₃ | 2H | Quartet (q) | ~4.20 | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group (n+1 = 3+1 = 4). |

| g | O-CH₂-CH₃ | 3H | Triplet (t) | ~1.28 | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group (n+1 = 2+1 = 3). |

| h | N-H | 1H | Broad Singlet (br s) | ~1.8-2.5 | The N-H proton signal is often broad and its chemical shift can be variable. It may not show clear coupling. |

Caption: Labeled structure for NMR assignments.

¹³C NMR Spectroscopy

Trustworthiness: ¹³C NMR spectra are typically simpler than ¹H spectra because ¹³C-¹³C coupling is rare.[9] Each unique carbon atom gives a distinct signal, making it an excellent method for confirming the total number of carbon environments in the molecule.

Predicted ¹³C NMR Signals (in CDCl₃, ~100-125 MHz):

| Approx. δ (ppm) | Carbon Environment | Rationale |

| ~171-172 | C =O (Ester) | The ester carbonyl carbon is highly deshielded and appears far downfield. |

| ~159 | Ar-C -O | Aromatic carbon directly attached to the oxygen of the methoxy group. |

| ~130 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the benzylic CH₂ group. |

| ~129.5 | Ar-C H (ortho to CH₂) | The two aromatic CH carbons ortho to the CH₂ group. |

| ~114 | Ar-C H (ortho to OCH₃) | The two aromatic CH carbons ortho to the OCH₃ group, shielded by its electron-donating effect. |

| ~61 | O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~55 | O-C H₃ | Methoxy carbon. |

| ~54 | Ar-C H₂-N | Benzylic carbon adjacent to the nitrogen. |

| ~53 | N-C H₂-CO | Glycine methylene carbon. |

| ~14 | O-CH₂-C H₃ | Methyl carbon of the ethyl ester, appearing furthest upfield. |

Protocol: NMR Sample Preparation and Acquisition

-